molecular formula C32H28N2O3S2 B11093878 5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11093878
M. Wt: 552.7 g/mol
InChI Key: MLIULYNMOBXWNK-UHFFFAOYSA-N
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Description

The compound 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic molecule that features a combination of benzothiazole, furan, and benzo[a]phenanthridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can be compared with other similar compounds, such as:

The uniqueness of 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its combination of these three moieties, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C32H28N2O3S2

Molecular Weight

552.7 g/mol

IUPAC Name

5-[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C32H28N2O3S2/c1-4-36-19-10-12-22-26(15-19)38-31(34-22)39-27-14-13-25(37-27)30-29-21(16-32(2,3)17-24(29)35)28-20-8-6-5-7-18(20)9-11-23(28)33-30/h5-15,30,33H,4,16-17H2,1-3H3

InChI Key

MLIULYNMOBXWNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C4C5=C(CC(CC5=O)(C)C)C6=C(N4)C=CC7=CC=CC=C76

Origin of Product

United States

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